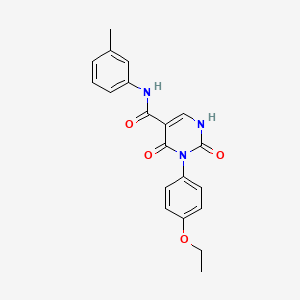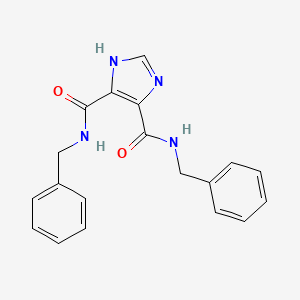![molecular formula C16H12BrN3O3 B11295290 2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-(methylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B11295290.png)
2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-(methylamino)-1,3-oxazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-(methylamino)-1,3-oxazole-4-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-(methylamino)-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the furan ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions to form the furan ring.
Introduction of the bromophenoxy group: This step involves the bromination of phenol followed by etherification with a suitable alkylating agent to attach the bromophenoxy group to the furan ring.
Formation of the oxazole ring: The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and an amide.
Final assembly: The final step involves coupling the furan and oxazole intermediates under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反応の分析
Types of Reactions
2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-(methylamino)-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:
Substitution reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Oxidation and reduction reactions: The furan and oxazole rings can undergo oxidation and reduction under suitable conditions.
Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce larger, more complex molecules.
科学的研究の応用
2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-(methylamino)-1,3-oxazole-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-(methylamino)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and target.
類似化合物との比較
Similar Compounds
- Methyl 5-(4-bromophenoxy)furan-2-carboxylate
- Methyl 5-[(4-bromophenoxy)methyl]furan-2-carboxylate
- 5-[(4-bromophenoxy)methyl]furan-2-carboxylic acid
Uniqueness
2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-(methylamino)-1,3-oxazole-4-carbonitrile is unique due to the presence of both furan and oxazole rings, along with the bromophenoxy group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C16H12BrN3O3 |
|---|---|
分子量 |
374.19 g/mol |
IUPAC名 |
2-[5-[(4-bromophenoxy)methyl]furan-2-yl]-5-(methylamino)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C16H12BrN3O3/c1-19-15-13(8-18)20-16(23-15)14-7-6-12(22-14)9-21-11-4-2-10(17)3-5-11/h2-7,19H,9H2,1H3 |
InChIキー |
ZQFREMIMCGETKA-UHFFFAOYSA-N |
正規SMILES |
CNC1=C(N=C(O1)C2=CC=C(O2)COC3=CC=C(C=C3)Br)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{2-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B11295209.png)
![Methyl 2-({[3-(3-methoxyphenyl)-1,2-oxazol-5-yl]carbonyl}amino)benzoate](/img/structure/B11295217.png)
![1-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxo-2-phenylpyrrolidine-3-carboxamide](/img/structure/B11295225.png)
![5,6-dichloro-2-[1-(3,4-dimethylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B11295234.png)

![2-[2-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenoxy]-1-(pyrrolidin-1-yl)ethanone](/img/structure/B11295242.png)
![5-[(2,3-dimethoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11295257.png)
![N-(3-chlorophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B11295273.png)
![5-({[2-(2-hydroxyethoxy)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11295280.png)

![2-{[(2-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B11295294.png)
![N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B11295300.png)
![3-(3-chlorophenyl)-2-(methoxymethyl)-8-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B11295302.png)
![Methyl 5-{[3-(4-methoxyphenyl)propanoyl]amino}-1,2,3-thiadiazole-4-carboxylate](/img/structure/B11295307.png)
